
Fmoc-pentafluoro-L-phenylalanine
Overview
Description
Fmoc-pentafluoro-L-phenylalanine (CAS: 205526-32-5) is a non-natural amino acid derivative featuring a pentafluorophenyl (C₆F₅) side-chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₄H₁₆F₅NO₄, with a molecular weight of 477.38 g/mol . This compound is widely used in peptide synthesis, hydrogel formation, and as a reference material in surface analysis techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) . The pentafluoro substitution enhances hydrophobicity and electron-withdrawing effects, promoting strong π-π interactions and self-assembly into amyloid-like fibrils or mucus-like gels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-pentafluoro-L-phenylalanine typically involves the protection of the amino group of pentafluoro-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pentafluorophenyl group undergoes regioselective substitution due to the electron-withdrawing effects of fluorine atoms.
Key Findings :
- Substitution occurs preferentially at the para-position due to reduced steric hindrance .
- Reaction rates depend on solvent polarity and base strength (e.g., NaH > K₂CO₃) .
Hydrolysis Reactions
The difluoromethyl (-CF₂-) group in Fmoc-Pff derivatives is susceptible to hydrolysis under acidic or basic conditions:
Condition | Reagents | Products |
---|---|---|
Aqueous HF | 48% HF, 25°C, 24h | 4-(Pentafluorophosphato-carbonyl)-phenylalanine (PFPC-Phe) |
Alkaline hydrolysis | NaOH (aq.), 100°C | Degraded fluorinated byproducts (limited utility) |
Mechanism :
Oxidation and Reduction
The Fmoc group and aromatic ring influence redox behavior:
Reaction | Reagents | Outcome |
---|---|---|
Oxidation | KMnO₄, H₂O/acetone, 0°C | Partial oxidation of the phenyl ring (low yield) |
Reduction | LiAlH₄, THF, -78°C | Reduction of ester groups (preserves fluorine substituents) |
Notes :
- Fluorine atoms stabilize the ring against strong oxidants, limiting reaction progress.
Peptide Coupling Reactions
Fmoc-Pff is used in solid-phase peptide synthesis (SPPS) via Fmoc deprotection and carbodiimide coupling:
Step | Reagents | Conditions |
---|---|---|
Fmoc deprotection | 20% piperidine/DMF | 2 × 10 min, RT |
Activation | HATU/DIEA, DMF | 20 min, RT |
Coupling | Resin-bound peptide, 2h, RT | Incorporation into peptide chains |
Yield : >95% coupling efficiency reported for Fmoc-Pff in SPPS .
Radiofluorination
Fmoc-Pff derivatives are precursors for ¹⁸F-labeled compounds in PET imaging:
Applications : Radiopharmaceuticals for cancer imaging .
Self-Assembly Behavior
Fmoc-Pff forms nanostructures driven by non-covalent interactions:
Applications : Drug delivery systems and hydrogels .
Comparative Reactivity with Halogenated Analogs
Key Insight : Fluorine’s electronegativity and small atomic radius enhance both reactivity and stability in Fmoc-Pff .
Scientific Research Applications
Peptide Synthesis
Overview
Fmoc-pentafluoro-L-phenylalanine is predominantly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences enhances the stability and bioactivity of the resulting peptides due to the unique properties imparted by the fluorinated side chain.
Key Benefits
- Stability : The fluorinated structure increases resistance to enzymatic degradation.
- Bioactivity : Enhances the interaction of peptides with biological targets.
Case Study
Recent advancements in Fmoc SPPS have led to improved methodologies for synthesizing complex peptides. For instance, the use of this compound has been reported to facilitate the synthesis of cyclic peptides with enhanced therapeutic potential .
Drug Development
Overview
In medicinal chemistry, this compound serves as a crucial building block for developing drug candidates with improved pharmacokinetic properties.
Key Benefits
- Selectivity : The fluorinated moiety can enhance the selectivity of drug interactions.
- Efficacy : Improves absorption and distribution characteristics of pharmaceutical compounds.
Data Table: Pharmacokinetic Improvements
Compound Type | Improvement Area | Observed Effect |
---|---|---|
Fluorinated Drug Candidates | Absorption Rate | Increased by up to 30% |
Peptide Therapeutics | Stability in Serum | Extended half-life by 50% |
Bioconjugation
Overview
this compound is employed in bioconjugation techniques to create targeted therapies and diagnostic agents, particularly in oncology.
Key Applications
- Targeted Drug Delivery : Enhances specificity towards cancer cells.
- Diagnostic Imaging Agents : Improves contrast and targeting capabilities in imaging techniques.
Case Study
A study demonstrated the successful use of this compound in conjugating peptides to monoclonal antibodies, resulting in targeted delivery systems that showed a significant increase in tumor localization compared to non-fluorinated counterparts .
Material Science
Overview
The unique properties of this compound contribute to advancements in material science, particularly in developing materials with enhanced chemical resistance and thermal stability.
Key Applications
- Coatings and Electronics : Utilized in creating durable coatings that resist environmental degradation.
- Nanotechnology : Employed in fabricating nanostructures with specific functionalities.
Data Table: Material Properties
Material Type | Property Enhanced | Measurement Method |
---|---|---|
Coatings | Chemical Resistance | ASTM D3359 (Adhesion Test) |
Nanostructures | Thermal Stability | Differential Scanning Calorimetry |
Mechanism of Action
The mechanism of action of Fmoc-pentafluoro-L-phenylalanine involves its interaction with biological molecules through hydrophobic and π-π interactions. The Fmoc group enhances the compound’s ability to form stable complexes with proteins and enzymes. At low concentrations, it can inhibit bacterial growth by entering cells and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeability and integrity, which can kill Gram-positive bacteria .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Functional Comparisons
Self-Assembly and Hydrogelation
- This compound : Exhibits rapid self-assembly into fibrillar networks due to the electron-deficient pentafluorophenyl group, which enhances hydrophobic and π-stacking interactions. Forms gels at liquid-liquid interfaces (e.g., perfluorodecalin/water) .
- Fmoc-L-phenylalanine : Forms hydrogels with lower storage moduli (G’ ≈ 10³ Pa) and more flexible networks, allowing large molecules (e.g., dyes with 5 nm radius) to diffuse freely .
- Halogenated Derivatives (F, Cl, Br): Mono-halogenation (e.g., 4-F, 3-Cl) improves self-assembly efficiency. Meta-substitutions (e.g., 3-Br) slow gelation kinetics but increase mechanical rigidity .
- Fmoc-Tyr : Generates hydrogels with G’ > 10⁴ Pa due to hydrogen bonding from the hydroxyl group. Restricts diffusion of larger molecules .
Physicochemical Properties
Property | Fmoc-Phe | Fmoc-F5-Phe | Fmoc-Tyr | Fmoc-3-CF3-Phe |
---|---|---|---|---|
Solubility | Moderate | Low | Moderate | Very low |
Hydrophobicity | Low | Very high | Moderate | High |
Gelation Time | Slow (hrs) | Fast (mins) | Moderate | Slow |
Storage Modulus (G’) | ~10³ Pa | ~10⁴ Pa | ~10⁴ Pa | ~10³ Pa |
Biological Activity
Fmoc-pentafluoro-L-phenylalanine (Fmoc-Pff) is a fluorinated amino acid that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug design, protein engineering, and nanotechnology. This article explores the biological activity of Fmoc-Pff, examining its synthesis, self-assembly behavior, and implications for therapeutic applications.
Fmoc-Pff is a derivative of L-phenylalanine where five fluorine atoms replace hydrogen atoms on the phenyl ring. This modification enhances the compound's hydrophobicity and alters its electronic properties, which can influence protein stability and interactions. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for protecting amino acids during peptide synthesis, allowing for controlled assembly of peptides and proteins.
2. Synthesis of Fmoc-Pff
The synthesis of Fmoc-Pff typically involves the following steps:
- Protection of the Amino Group : The amino group of phenylalanine is protected using the Fmoc group.
- Fluorination : The aromatic ring is fluorinated through various synthetic pathways, often utilizing fluorinating agents or reagents that introduce fluorine at specific positions on the phenyl group.
The resulting compound can then be purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
3. Self-Assembly Behavior
Fmoc-Pff exhibits remarkable self-assembly properties, forming nanostructures in solution. These structures are driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions.
Table 1: Self-Assembly Characteristics of Fmoc-Pff
Property | Observation |
---|---|
Assembly Type | Nanofibers |
Driving Forces | π-π Stacking, Hydrogen Bonds |
Solvent Conditions | Aqueous solutions |
Concentration Range | 0.01 - 30 mg/mL |
Research indicates that at low concentrations, molecules exhibit free movement in solution, while higher concentrations lead to aggregation and enhanced supramolecular interactions .
4.1 Interaction with Proteins
The incorporation of Fmoc-Pff into peptides can significantly affect their biological activity:
- Stability : The presence of fluorinated phenylalanines has been shown to enhance the thermal stability of proteins by promoting hydrophobic interactions .
- Enzymatic Activity : Fluorination can alter enzyme kinetics by modifying substrate binding affinity and catalytic efficiency .
4.2 Antibacterial Properties
Studies have demonstrated that Fmoc-protected peptides can form hydrogels that encapsulate silver nanoparticles, exhibiting antibacterial properties. This application is particularly relevant for developing materials for biomedical uses .
Case Study 1: Anticancer Applications
Fmoc-Pff has been explored in the context of anticancer therapies. Its incorporation into peptide-based drugs has shown promise in stabilizing therapeutic proteins, thereby enhancing their efficacy against cancer cells .
Case Study 2: Nanotechnology Applications
Research on self-assembled structures formed from Fmoc-Pff has led to potential applications in drug delivery systems. The ability to form stable nanofibers allows for controlled release mechanisms that could improve therapeutic outcomes .
6. Conclusion
This compound represents a significant advancement in the field of biochemistry and materials science due to its unique properties and versatile applications. Its ability to enhance protein stability, facilitate self-assembly into nanostructures, and exhibit biological activity opens new avenues for research in drug design and therapeutic applications.
Q & A
Basic Research Questions
Q. How is Fmoc-pentafluoro-L-phenylalanine incorporated into solid-phase peptide synthesis (SPPS)?
- Methodology : Utilize Fmoc-based SPPS protocols. Deprotect the Fmoc group with 20% piperidine in DMF, followed by coupling using activators like HBTU/HOBt and bases (e.g., DIPEA) . Monitor coupling efficiency via Kaiser or chloranil tests. Purify the final peptide via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with MALDI-TOF or ESI-MS .
Q. What analytical techniques are recommended to assess the purity and stability of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC (≥97% purity threshold) with UV detection at 260 nm (Fmoc absorption) .
- Stability : Perform accelerated degradation studies under varying pH and temperature conditions. Monitor decomposition via TLC (silica gel, chloroform/methanol) or LC-MS .
- Structural confirmation : Employ H/F NMR in deuterated DMSO or CDCl3 to verify fluorine substitution patterns .
Q. How should this compound be stored to maintain integrity?
- Methodology : Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation. Pre-dissolve in anhydrous DMF or DMSO for immediate use in synthesis .
Advanced Research Questions
Q. How can matrix effects in SIMS depth profiling of this compound-containing materials be mitigated?
- Methodology :
- Normalization : Use internal standards (e.g., Irganox 1010) and normalize secondary ion signals to reference layers .
- Cross-validation : Combine ToF-SIMS with XPS to quantify composition discrepancies caused by matrix effects (e.g., reduced C6F5<sup>−</sup> ion yield in mixed layers) .
- Beam conditions : Optimize Ar2300<sup>+</sup> sputtering energy (5 keV) to minimize roughening artifacts .
Q. What strategies optimize the self-assembly of this compound for antibacterial biomaterials?
- Methodology :
- Solvent screening : Test aqueous/organic solvent ratios (e.g., DMSO/water) to tune fibril morphology .
- Halogen engineering : Compare para/meta fluorine substitution analogs to enhance π-stacking and hydrogel rigidity (rheology: G’ > 1 kPa) .
- Bioactivity assays : Quantify bacterial inhibition (MIC values) against S. mutans using disk diffusion or broth microdilution .
Q. How can contradictory data in layered organic material composition be resolved?
- Methodology :
- Multi-technique approach : Use XPS for quantitative elemental analysis (C/F ratios) and ToF-SIMS for molecular specificity .
- Interlaboratory calibration : Follow VAMAS protocols to standardize sputtering rates and ion yields across instruments .
- Error modeling : Apply matrix effect correction factors derived from mixed-layer reference samples .
Q. What role do halogen substituents play in modulating the hydrogelation kinetics of this compound derivatives?
- Methodology :
- Kinetic studies : Monitor self-assembly via time-resolved fluorescence (ThT binding) or CD spectroscopy (β-sheet formation) .
- Steric/electronic analysis : Compare halogenated analogs (F, Cl, Br) using DFT calculations to correlate substitution position with aggregation enthalpy .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942735 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-32-5 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-pentafluoro-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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